Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
Description
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3-chloropropanamido group and at position 2 with a thioether-linked ethyl propanoate moiety.
Properties
IUPAC Name |
ethyl 2-[[5-(3-chloropropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3S2/c1-3-17-8(16)6(2)18-10-14-13-9(19-10)12-7(15)4-5-11/h6H,3-5H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVCNIGKDBTDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chloropropanamido group: The next step involves the introduction of the 3-chloropropanamido group. This can be done by reacting the thiadiazole derivative with 3-chloropropanoyl chloride in the presence of a base such as triethylamine.
Thioester formation: Finally, the ethyl ester group is introduced by reacting the intermediate compound with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions include substituted thiadiazole derivatives, oxidized or reduced forms of the compound, and hydrolyzed carboxylic acids.
Scientific Research Applications
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Thiadiazole derivatives have shown promising activity against various pathogens and cancer cell lines.
Agriculture: It is explored for its use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Structural Analogues from
The compounds listed in share the 1,3,4-thiadiazole core but differ in substituents at positions 2 and 3. Key comparisons include:
| Compound ID | Substituent at Position 5 | Substituent at Position 2 (Thioether) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 5e | 4-Chlorobenzylthio | 2-(5-isopropyl-2-methylphenoxy)acetamide | 132–134 | 74 |
| 5f | Methylthio | 2-(2-isopropyl-5-methylphenoxy)acetamide | 158–160 | 79 |
| 5g | Ethylthio | 2-(2-isopropyl-5-methylphenoxy)acetamide | 168–170 | 78 |
| 5j | 4-Chlorobenzylthio | 2-(2-isopropyl-5-methylphenoxy)acetamide | 138–140 | 82 |
| Target | 3-Chloropropanamido | Ethyl propanoate | Not reported | Inferred |
Key Observations:
- Position 5 Substituents : The target compound’s 3-chloropropanamido group introduces both an amide (hydrogen-bonding capacity) and a chloroalkyl chain (electron-withdrawing effect), contrasting with the thioether or aromatic substituents in compounds. This may enhance solubility and interaction with biological targets compared to purely hydrophobic groups like benzylthio .
- Position 2 Substituents: The ethyl propanoate ester in the target compound differs from the phenoxyacetamide groups in . This ester group could improve metabolic stability compared to amides, which are prone to hydrolysis .
- Melting Points : The target compound’s melting point is unreported, but analogs with chloro-substituted aromatic groups (e.g., 5j: 138–140°C) suggest that the 3-chloropropanamido group may result in a similar range.
Analogues with Antifunctional Activity ( and )
describes ethyl 3-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate (3), synthesized via alkylation of a thiadiazole-thiol intermediate with ethyl bromopropionate. Key differences from the target compound include:
- Position 5: Cyclohexylamino (electron-donating) vs. 3-chloropropanamido (electron-withdrawing).
highlights oxadiazole-thiadiazole hybrids with cyclohexylamino groups that inhibit ergosterol biosynthesis in Candida. The target compound’s 3-chloropropanamido group may similarly disrupt ergosterol synthesis but with distinct steric and electronic effects .
Triazole-Containing Analogues ()
reports triazole-thiadiazole hybrids with phenylamino substituents. For example, 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid features a triazole ring and a carboxylic acid group. Comparatively, the target compound’s ethyl ester may offer better cell permeability than the carboxylic acid, though with reduced polarity .
Biological Activity
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including the preparation of thiadiazole derivatives. The general synthetic route includes:
- Formation of Thiadiazole Ring : The initial step involves the reaction of thiosemicarbazide with appropriate carbonyl compounds to form the thiadiazole ring.
- Chloropropanamido Substitution : The chloropropanamido group is introduced through nucleophilic substitution reactions.
- Esterification : Finally, ethyl propanoate is synthesized by esterification with ethanol.
2.1 Antifungal Activity
Recent studies have demonstrated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antifungal properties. For example:
- In vitro Studies : Compounds similar to this compound have shown moderate to potent antifungal activity against various phytopathogenic fungi. In a comparative assay, compounds were tested against Colletotrichum orbiculare, showing inhibition rates ranging from 67% to 89% at concentrations around 50 μg/mL .
| Compound | Inhibition Rate (%) | EC50 (μg/mL) |
|---|---|---|
| Ethyl Thiadiazole Derivative | 67 - 89 | 16.33 - 18.06 |
| Boscalid (Control) | - | >50 |
2.2 Antibacterial Activity
The antibacterial properties of similar thiadiazole compounds have also been explored:
- Mechanism of Action : These compounds are believed to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Case Studies : In one study, derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : The thiadiazole ring structure may interact with enzymes involved in critical metabolic pathways.
- Membrane Disruption : Compounds may integrate into microbial membranes, leading to increased permeability and cell death.
4. Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
- Antifungal Efficacy : A study published in PubMed highlighted that certain thiadiazole derivatives exhibited broad-spectrum antifungal activity and were effective against resistant strains .
- Synergistic Effects : Research has indicated that combining thiadiazole derivatives with other antifungal agents enhances their efficacy, suggesting potential for developing combination therapies.
5. Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
